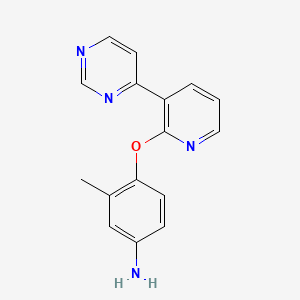
4-Methyl-p-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-p-terphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 4-bromotoluene can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Another method involves the Grignard reaction, where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent, which is then coupled with an aryl halide to produce the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-p-terphenyl undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Oxidation: 4-(4-Methylphenyl)benzoic acid.
Reduction: Various hydrogenated biphenyl derivatives.
Substitution: Nitro- and sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-p-terphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Utilized in the synthesis of polymers and other materials with specific electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Methyl-p-terphenyl in various applications depends on its interaction with molecular targets. For example, in organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In materials science, its electronic properties are exploited to create materials with desired conductivity or optical characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the additional methyl group on the second benzene ring.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups instead of methyl groups, leading to different steric and electronic properties.
Uniqueness
4-Methyl-p-terphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Eigenschaften
CAS-Nummer |
28952-41-2 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-methyl-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI-Schlüssel |
XNYPQVNKEFUPST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(2-methoxyethyl)amino]-3-oxopropanoate](/img/structure/B8488330.png)


![Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate](/img/structure/B8488347.png)


![Piperazine,1-[[5-(4-fluorophenoxy)-1-(2-methylpropyl)-1h-indazol-6-yl]carbonyl]-4-methyl-](/img/structure/B8488380.png)
![Tributyl[(methanesulfinyl)methyl]stannane](/img/structure/B8488382.png)


![tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)

![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)

